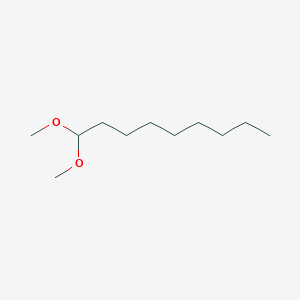
2,4-Di-tert-butyl-5-ethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di-tert-butyl-5-ethylphenol (DBEP) is a phenolic antioxidant that is widely used in various industries as a stabilizer for polymers, rubber, and lubricants. DBEP is known for its ability to prevent the degradation of materials caused by heat, light, and oxygen, making it an important ingredient in many industrial applications.
Mechanism of Action
2,4-Di-tert-butyl-5-ethylphenol acts as an antioxidant by donating a hydrogen atom to free radicals, thereby preventing them from reacting with other molecules and causing oxidative damage. 2,4-Di-tert-butyl-5-ethylphenol is also known to chelate metal ions, which can catalyze the oxidation of materials.
Biochemical and Physiological Effects:
2,4-Di-tert-butyl-5-ethylphenol has been shown to have low toxicity and is generally considered safe for use in various applications. However, studies have shown that 2,4-Di-tert-butyl-5-ethylphenol may have estrogenic activity and can disrupt the endocrine system in animals. Further research is needed to determine the potential health effects of 2,4-Di-tert-butyl-5-ethylphenol in humans.
Advantages and Limitations for Lab Experiments
2,4-Di-tert-butyl-5-ethylphenol is a stable compound that can be easily synthesized and purified. It has a long shelf-life and can be stored at room temperature. However, 2,4-Di-tert-butyl-5-ethylphenol is not soluble in water, which can limit its use in aqueous systems.
Future Directions
There are several potential future directions for research on 2,4-Di-tert-butyl-5-ethylphenol. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the health effects of 2,4-Di-tert-butyl-5-ethylphenol in humans, particularly its potential endocrine-disrupting effects. Additionally, there is potential for the use of 2,4-Di-tert-butyl-5-ethylphenol as a novel antioxidant in various fields, including the food and pharmaceutical industries.
Synthesis Methods
2,4-Di-tert-butyl-5-ethylphenol can be synthesized through various methods, including Friedel-Crafts acylation, alkylation, and oxidative coupling. One of the most common methods is the Friedel-Crafts acylation of 2,4-di-tert-butylphenol with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction yields 2,4-Di-tert-butyl-5-ethylphenol along with acetic acid as a byproduct.
Scientific Research Applications
2,4-Di-tert-butyl-5-ethylphenol has been extensively studied for its antioxidant properties and its potential applications in various fields. In the polymer industry, 2,4-Di-tert-butyl-5-ethylphenol is used as a stabilizer to prevent the degradation of materials caused by heat, light, and oxygen. In the food industry, 2,4-Di-tert-butyl-5-ethylphenol is used as a preservative to prevent the oxidation of fats and oils. In the pharmaceutical industry, 2,4-Di-tert-butyl-5-ethylphenol has been studied for its potential use as an antioxidant in drug formulations.
properties
CAS RN |
19245-41-1 |
|---|---|
Product Name |
2,4-Di-tert-butyl-5-ethylphenol |
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
2,4-ditert-butyl-5-ethylphenol |
InChI |
InChI=1S/C16H26O/c1-8-11-9-14(17)13(16(5,6)7)10-12(11)15(2,3)4/h9-10,17H,8H2,1-7H3 |
InChI Key |
OATMJDXPGMCSRS-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O |
Canonical SMILES |
CCC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O |
Other CAS RN |
19245-41-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)
![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)
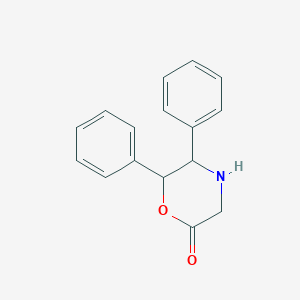
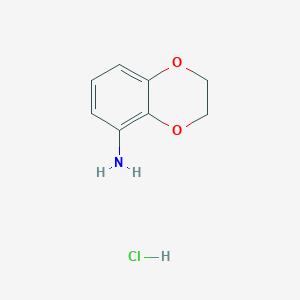
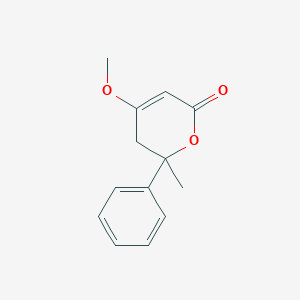

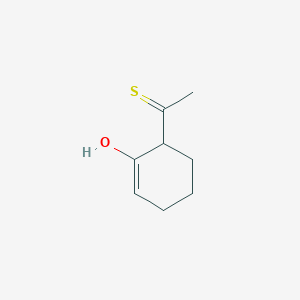
![Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol](/img/structure/B95594.png)
![Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B95597.png)

